molecular formula C19H37NS B1294564 Octadecyl isothiocyanate CAS No. 2877-26-1

Octadecyl isothiocyanate

Cat. No.: B1294564
CAS No.: 2877-26-1
M. Wt: 311.6 g/mol
InChI Key: VJIRSSFEIRFISD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Octadecyl isothiocyanate, like other isothiocyanates, governs many intracellular targets. These include cytochrome P 450 (CYP) enzymes and proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Mode of Action

This compound interacts with its targets, leading to various changes. For instance, it can inhibit CYP enzymes, induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulate cell cycle regulators, induce apoptosis, inhibit nuclear factor kappa B (NF-ĸB), inhibit macrophage migration inhibitory factor (MIF), inhibit microtubule polymerization, and inhibit metastasis .

Biochemical Pathways

This compound affects a variety of distinct but interconnected signaling pathways. These pathways are important for inhibiting carcinogenesis, including those involved in detoxification, inflammation, apoptosis, and cell cycle and epigenetic regulation .

Pharmacokinetics

It’s known that the us food and drug administration (fda) has approved 117 distinct routes of administration for a drug molecule, including oral, intravenous, intra-muscular, topical, inhalational, and intranasal

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its anticancer activity. It exerts this activity through selective modulation of multiple cell signaling pathways related to oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion, and metastasis .

Biochemical Analysis

Biochemical Properties

Octadecyl isothiocyanate plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. One of the primary interactions is with glutathione S-transferase, an enzyme involved in detoxification processes. This compound conjugates with glutathione, facilitating its excretion from the body . Additionally, it has been shown to inhibit the activity of certain deubiquitinating enzymes, such as USP9x and UCH37, which are associated with tumorigenesis . These interactions highlight the compound’s potential in modulating cellular processes and its therapeutic applications.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce cell cycle arrest and apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins like Bax and decreasing the levels of anti-apoptotic proteins such as Bcl-2 . Furthermore, this compound affects the activity of transcription factors like NF-κB, thereby influencing the expression of genes involved in inflammation and immune responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. It binds to cysteine residues in proteins, leading to the formation of thiourea derivatives. This binding can result in the inhibition or activation of enzymes, depending on the target protein . For example, the inhibition of deubiquitinating enzymes by this compound leads to increased ubiquitination and subsequent degradation of oncogenic proteins like Mcl-1 and Bcr-Abl . Additionally, the compound can modulate gene expression by affecting the activity of transcription factors and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but can degrade in the presence of certain enzymes and environmental factors . Long-term exposure to the compound has been associated with sustained changes in gene expression and cellular metabolism, highlighting its potential for prolonged therapeutic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert chemopreventive effects by inhibiting the growth of tumors and reducing the risk of cancer . At high doses, this compound can induce toxic effects, including oxidative stress and damage to cellular components . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with glutathione and other sulfur-containing compounds. The compound undergoes conjugation with glutathione, followed by enzymatic degradation and N-acetylation in the mercapturic acid pathway . This process facilitates the excretion of this compound and its metabolites from the body. Additionally, the compound can modulate the activity of cytochrome P450 enzymes, influencing the metabolism of other xenobiotics and endogenous compounds .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications. The compound has been observed to localize in different cellular compartments, such as the cytoplasm and nucleus . This localization can affect its activity and function, as the compound may interact with specific proteins and enzymes within these compartments. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Solvents: Ethanol, acetone, chlorobenzene

    Catalysts: Tosyl chloride, triethylamine

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

1-isothiocyanatooctadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37NS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21/h2-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIRSSFEIRFISD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062680
Record name Octadecane, 1-isothiocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0062680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2877-26-1
Record name 1-Isothiocyanatooctadecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2877-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octadecane, 1-isothiocyanato-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002877261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecane, 1-isothiocyanato-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octadecane, 1-isothiocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0062680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octadecyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.839
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the purpose of modifying wood fibers with octadecyl isothiocyanate in the manufacturing of environmentally friendly paper?

A: While the provided research abstract [] does not delve into the specific mechanisms, it suggests that modifying wood fibers with this compound plays a crucial role in the production of environmentally friendly paper. The modification likely alters the surface properties of the wood fibers. This could lead to improved compatibility with the high-density polyethylene, resulting in a more homogeneous and robust composite material. This enhanced compatibility could contribute to the paper's environmental friendliness by potentially:

    Q2: Are there any potential environmental concerns regarding the use of this compound in this manufacturing process?

    A: While the abstract highlights the "environmentally friendly" nature of the paper, further research is needed to fully evaluate the environmental impact of using this compound []. Considerations include:

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